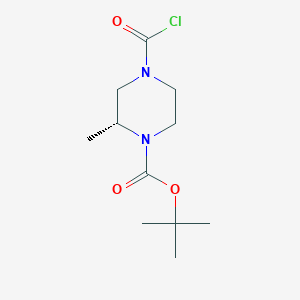

tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate

説明

tert-Butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate is a chiral piperazine derivative characterized by:

- tert-Butyl carbamate at the 1-position, a common protecting group for amines.

- (2R)-2-methyl substituent on the piperazine ring, introducing stereochemical complexity.

- 4-carbonochloridoyl group (acyl chloride), a highly reactive moiety suitable for nucleophilic substitution or coupling reactions.

While direct experimental data for this compound are absent in the provided evidence, its structural features align with tert-butyl-protected piperazine derivatives widely documented in medicinal and synthetic chemistry. The acyl chloride group distinguishes it from similar compounds, offering unique reactivity for further functionalization .

特性

IUPAC Name |

tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O3/c1-8-7-13(9(12)15)5-6-14(8)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNUEQDNAAGMNY-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate is a synthetic compound belonging to the class of piperazine derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C12H20ClN2O3

- Molecular Weight : 264.75 g/mol

- CAS Number : 1691250-97-1

Research indicates that piperazine derivatives can exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains.

- Antitumor Activity : Certain compounds in this class have demonstrated cytotoxic effects on cancer cell lines.

- Neuroprotective Effects : Compounds similar to tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate have been studied for their potential to protect neuronal cells from apoptosis.

Antimicrobial Activity

A study conducted on various piperazine derivatives, including tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate, revealed significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate | 32 | Staphylococcus aureus |

| tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate | 64 | Escherichia coli |

Antitumor Activity

In vitro assays demonstrated that tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate showed cytotoxic effects on several cancer cell lines, including breast cancer and leukemia cells. The compound induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| HL-60 (Leukemia) | 10 | Induction of apoptosis via mitochondrial pathway |

Case Studies

-

Neuroprotective Effects : A study investigated the neuroprotective effects of similar piperazine derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

- Study Findings : The administration of the compound resulted in a significant reduction in neuroinflammation markers such as TNF-alpha and IL-6 in treated astrocytes.

-

Cytotoxicity Assessment : Another case study focused on assessing the cytotoxicity of tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate on normal human fibroblasts versus cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells.

- Results Summary :

- Normal fibroblasts showed over 90% viability at concentrations up to 50 µM.

- Cancer cells displayed reduced viability at concentrations as low as 10 µM.

- Results Summary :

類似化合物との比較

Substituent Diversity at the Piperazine 4-Position

The 4-position of the piperazine ring is a critical site for modifying physicochemical and biological properties. Below is a comparative analysis of substituents in related compounds:

Key Observations :

- Electrophilic Reactivity : The acyl chloride group in the target compound offers superior reactivity compared to esters (e.g., tert-butyl 4-methylpiperazine-1-carboxylate ) or amides, enabling rapid conjugation with amines or alcohols.

- Steric and Stereochemical Effects : The (2R)-methyl group may hinder nucleophilic attack at the 4-position, contrasting with unsubstituted analogs like tert-butyl piperazine-1-carboxylate .

Physicochemical Properties (Inferred from Analogs)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。